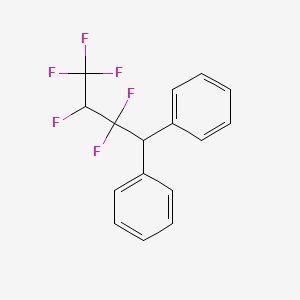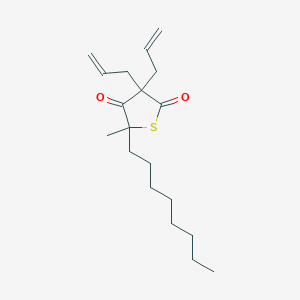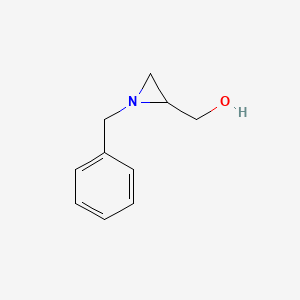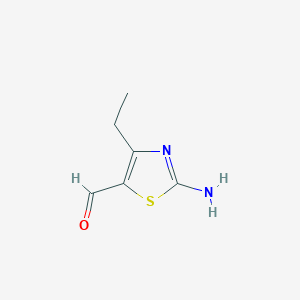
Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is a fluorinated aromatic compound. This compound is characterized by the presence of a hexafluorobutylidene group linking two benzene rings. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- typically involves the reaction of hexafluorobutylidene with benzene derivatives under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where hexafluorobutylidene is introduced to a benzene ring in the presence of a strong base such as cesium carbonate in acetonitrile . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process is optimized for high efficiency and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis-.
化学反应分析
Types of Reactions
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the benzene rings less reactive towards electrophilic substitution compared to non-fluorinated benzene.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at positions ortho and para to the hexafluorobutylidene group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid (FeCl3, AlCl3) can be used.
Nucleophilic Substitution: Strong bases like cesium carbonate in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene rings.
科学研究应用
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- has several scientific research applications:
作用机制
The mechanism of action of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- involves its interaction with molecular targets through its fluorinated aromatic rings. The hexafluorobutylidene group enhances the compound’s stability and resistance to chemical degradation. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments .
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl group instead of hexafluorobutylidene.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Contains a tetramethyl-ethanediyl group, differing in the number and type of substituents.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is unique due to the presence of the hexafluorobutylidene group, which imparts exceptional stability, chemical resistance, and unique reactivity patterns compared to other similar compounds.
属性
CAS 编号 |
89185-52-4 |
|---|---|
分子式 |
C16H12F6 |
分子量 |
318.26 g/mol |
IUPAC 名称 |
(2,2,3,4,4,4-hexafluoro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(16(20,21)22)15(18,19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI 键 |
YAJXSSPIPSFWHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)

![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)





![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)




